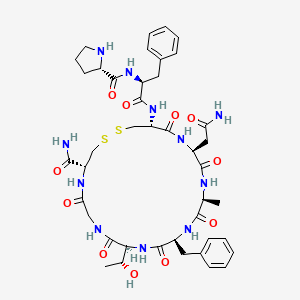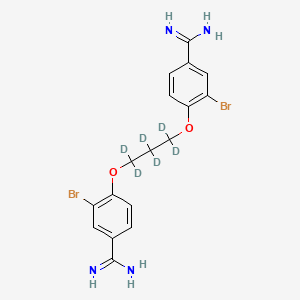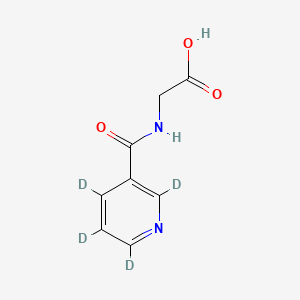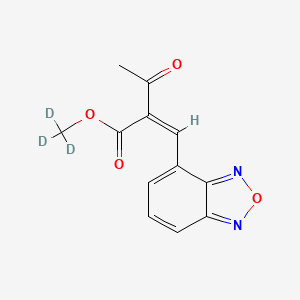![molecular formula C14H10N8 B564799 5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole) CAS No. 1159977-11-3](/img/structure/B564799.png)
5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry due to their unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) typically involves the reaction of 2,2’-diamino-[1,1’-biphenyl] with sodium azide in the presence of a suitable catalyst. One common method involves the use of FeCl3-SiO2 as an effective heterogeneous catalyst, which offers high yields and simple methodology . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of tetrazoles, including 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole), often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods are designed to be cost-effective and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can lead to the formation of amines.
Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as acetonitrile or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) can yield tetrazole N-oxides, while reduction can produce corresponding amines .
Aplicaciones Científicas De Investigación
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) involves its interaction with molecular targets through coordination with metal ions. The tetrazole ring can act as a ligand, forming stable complexes with transition metals. These complexes exhibit unique electronic properties that can be exploited in various applications, such as catalysis and materials science . The thermal decomposition of tetrazoles typically involves ring-opening reactions, leading to the release of gaseous products like hydrogen cyanide and nitrogen .
Comparación Con Compuestos Similares
Similar Compounds
5,5’-([1,4-Phenylene]bis(1H-tetrazole)): Similar in structure but with a phenylene linker instead of a biphenyl linker.
5,5’-([1,3,5-Phenylene]tris(1H-tetrazole)): Contains three tetrazole rings linked by a phenylene group.
5-Phenyl-1H-tetrazole: A simpler tetrazole derivative with a single phenyl group.
Uniqueness
5,5’-([1,1’-Biphenyl]-2,2’-diyl)bis(2H-tetrazole) is unique due to its biphenyl linker, which provides greater structural rigidity and electronic conjugation compared to other tetrazole derivatives. This unique structure enhances its ability to form stable metal complexes and contributes to its diverse applications in various fields .
Propiedades
IUPAC Name |
5-[2-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N8/c1-3-7-11(13-15-19-20-16-13)9(5-1)10-6-2-4-8-12(10)14-17-21-22-18-14/h1-8H,(H,15,16,19,20)(H,17,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVJAQAFZXQEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=NNN=N3)C4=NNN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675707 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-11-3 |
Source


|
| Record name | 5,5'-([1,1'-Biphenyl]-2,2'-diyl)bis(2H-tetrazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)





